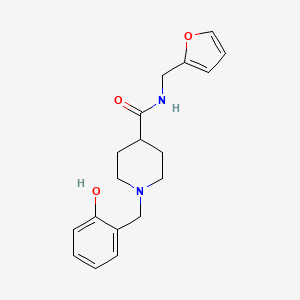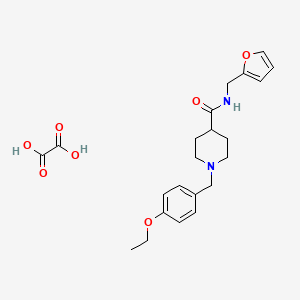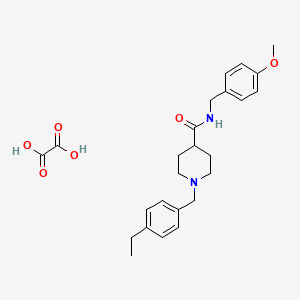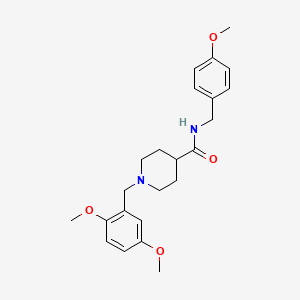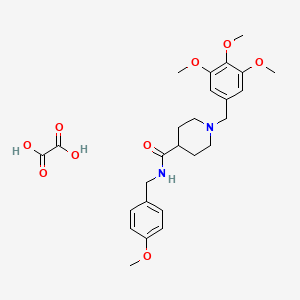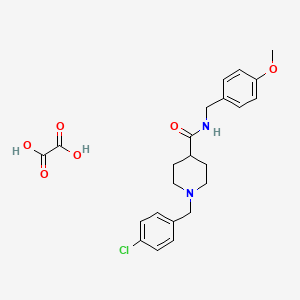
1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative and belongs to a class of compounds known as benzylpiperidine carboxamides.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate involves its binding to certain receptors in the brain. This compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and movement. By binding to this receptor, this compound can modulate the activity of dopamine in the brain, which can lead to therapeutic effects in certain neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the dopamine system in the brain, which can lead to changes in mood, behavior, and movement. This compound has also been shown to have an effect on other neurotransmitter systems in the brain, such as the serotonin and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate in lab experiments is its specificity for certain receptors in the brain. This compound has been shown to have a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate. One area of research is the development of new drugs based on this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective drugs for the treatment of neurological disorders. Another area of research is the study of the biochemical and physiological effects of this compound. By understanding the mechanisms of action of this compound, researchers may be able to develop new treatments for neurological disorders. Finally, the use of this compound in imaging studies may also be an area of future research, as it may be useful in studying the distribution and activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential applications in various fields of research. One of the main areas of research is its use as a ligand in the development of new drugs. This compound has been shown to bind to certain receptors in the brain and has potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.C2H2O4/c1-26-20-8-4-16(5-9-20)14-23-21(25)18-10-12-24(13-11-18)15-17-2-6-19(22)7-3-17;3-1(4)2(5)6/h2-9,18H,10-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFANQZUYFZUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949615.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949619.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3949626.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
